6-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile
Description
The compound 6-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile is a heterocyclic organic molecule featuring a pyridine-carbonitrile core fused with a bicyclic octahydropyrrolo[3,4-b]pyrrol system and a cyclopenta[d]pyrimidine moiety. Its structural complexity arises from the fusion of saturated nitrogen-containing rings (octahydropyrrolo[3,4-b]pyrrol) and an aromatic pyrimidine ring, which likely confers conformational rigidity and unique electronic properties.
Properties
IUPAC Name |
6-[1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6/c20-8-13-4-5-18(21-9-13)24-10-14-6-7-25(17(14)11-24)19-15-2-1-3-16(15)22-12-23-19/h4-5,9,12,14,17H,1-3,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIYURKBVUTOQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CCC4C3CN(C4)C5=NC=C(C=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds are often used as inhibitors for various biochemical reactions.
Mode of Action
The compound interacts with its targets through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is facilitated using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and the catalyst.
Biochemical Pathways
The compound’s efficacy is linked to its structure, and this protection is attributed to its adsorption on the surface of the target.
Pharmacokinetics
It’s known that the compound exhibits mixed type inhibitors and shows a superior inhibition efficiency of 977% in the presence of 10 mM of the compound. The adsorption of the compound on the interface follows the Langmuir isotherm model, including physisorption and chemisorption.
Result of Action
The compound acts as an inhibitor, protecting against corrosion in a molar H2SO4 medium. Scanning electron microscopy (SEM) exploration confirmed the adsorption of the compound derivatives on the substrate.
Action Environment
Environmental factors such as temperature, the charge of the metal surface, and the electron density can influence the compound’s action, efficacy, and stability. The protective layer is formed by electrostatic attraction between the charged metal surface and the protonated compound via physical adsorption.
Biological Activity
The compound 6-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile , identified by its complex molecular structure and pharmacological potential, has garnered interest in medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.45 g/mol. The compound features a unique combination of heterocyclic rings that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N6 |
| Molecular Weight | 364.45 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2415622-64-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.
- Enzyme Inhibition : The compound may inhibit kinases or phosphatases that are crucial for cell proliferation and survival.
- Receptor Modulation : It could modulate neurotransmitter receptors, potentially influencing neurochemical pathways.
Biological Activity
Research indicates that the compound exhibits a range of biological activities:
- Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways.
- Antimicrobial Properties : Preliminary tests indicate effectiveness against certain bacterial strains, suggesting potential as an antibiotic agent.
- Neuroprotective Effects : The compound has demonstrated ability to protect neuronal cells from oxidative stress in cellular models.
Case Studies
Several studies highlight the biological relevance of this compound:
-
Study on Anticancer Effects :
- A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) reported a significant reduction in cell viability upon treatment with the compound at concentrations ranging from 10 µM to 100 µM over 48 hours. The mechanism was linked to the activation of apoptotic pathways through mitochondrial dysfunction.
-
Antimicrobial Testing :
- In a series of antimicrobial assays against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 µg/mL to 30 µg/mL, indicating promising antibacterial activity.
-
Neuroprotection Study :
- Research involving neuroblastoma cells treated with oxidative stress showed that pre-treatment with the compound significantly reduced cell death compared to controls. This suggests potential therapeutic applications in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include derivatives of pyrrolo-pyrimidines, pyridine-carbonitriles, and cyclopenta-fused heterocycles. Key comparisons are summarized below:
Physicochemical and Analytical Data
- Elemental Analysis: 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Calcd C 74.10%, H 4.74%, N 16.46%; Found C 73.95%, H 4.68%, N 16.29% . JU2: Bromine content and amino groups influence polarity and solubility, though exact data are absent .
- Spectroscopic Characterization :
- IR and NMR spectra for similar compounds confirm the presence of nitrile (C≡N, ~2200 cm⁻¹) and aromatic protons (δ 7–8 ppm) .
Preparation Methods
Alternative Routes for Pyrrolopyrrole Formation
Patent US11780853B2 discloses substituted pyrrolo[3,4-c]pyrazoles via reductive amination between pyrimidin-4-amines and ketone-bearing pyrrolidines. While this method targets different substituents, the use of polymer-bound trimethyl ammonium cyanoborohydride in methanol/acetic acid (64% yield) could be adapted to reduce imine intermediates in the pyrrolopyrrole synthesis.
Cyclopenta[d]Pyrimidine Core Assembly
The cyclopenta[d]pyrimidine moiety is synthesized via cyclocondensation. A validated method involves reacting cyclopentanone with amidine derivatives under acidic conditions. For example, 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (CAS CB41521874) is prepared from cyclopentanone and guanidine nitrate in refluxing ethanol/HCl, achieving 78% purity. Subsequent functionalization at the 4-position via SNAr with the pyrrolopyrrole amine is hypothesized, though specific conditions for this step require optimization.
Coupling Strategies for Pyridine-3-Carbonitrile Incorporation
The pyridine-3-carbonitrile group is introduced via cross-coupling. A Sonogashira coupling protocol from US11059828B2 demonstrates attaching trifluoromethoxy-phenyl groups to pyrimidines using PdCl₂(PPh₃)₂/CuI in THF/water (64% yield). Adapting this, the pyrrolopyrrole-bearing intermediate could couple with 5-cyanopyridin-3-ylboronic acid under Suzuki-Miyaura conditions. Patent US11780853B2 supports this approach, utilizing Pd(PPh₃)₄/K₂CO₃ in DMF/water (120°C, 10 min microwave) to attach pyridinyl groups with >97% purity.
Reductive Amination as a Complementary Approach
For sterically hindered systems, reductive amination between a pyrrolopyrrole amine and pyridine-3-carbaldehyde (prepared via Vilsmeier-Haack formylation of 3-cyanopyridine) may be viable. Using polymer-bound cyanoborohydride in methanol/acetic acid (64% yield), this method offers a metal-free alternative.
Optimization of Reaction Conditions and Diastereoselectivity
Key challenges include minimizing epimerization during pyrrolopyrrole synthesis and avoiding cyano group reduction during coupling. Microwave-assisted Suzuki reactions (10 min, 120°C) improve efficiency, while Au catalysis ensures stereochemical fidelity.
Challenges and Alternative Pathways
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Stereochemical Control : The octahydropyrrolo[3,4-b]pyrrole system’s bridgehead stereocenters require precise catalysis. Au-mediated cyclization outperforms traditional Pd-only methods in selectivity.
-
Functional Group Tolerance : The nitrile group’s susceptibility to hydrolysis necessitates anhydrous conditions during coupling. Sonogashira protocols using CuI may require strict oxygen exclusion.
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Scalability : Pd/Au-relay catalysis involves costly metals, prompting exploration of Ni or Fe alternatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including cyclocondensation of aminopyrroles with nitriles under reflux conditions. For example, hydrolysis of intermediates using LiOH·H2O in THF/water (70°C, 18 h) achieves ~55% yield . Alternative routes involve solvent optimization (methanol, DMF) and acid catalysts (e.g., TsOH), where extended reaction times (6–8 h) improve purity but may reduce yields due to side reactions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm bicyclic framework regiochemistry (e.g., pyrrolo-pyrrole proton signals at δ 3.2–4.1 ppm and pyrimidine carbons at ~160 ppm) .
- Mass Spectrometry : ESI-MS (e.g., m/z 373 [M+H]+) validates molecular weight and nitrile functionality .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect stereoisomers .
Q. How can initial biological activity screening be designed to identify potential molecular targets for this compound?
- Methodological Answer : High-throughput assays targeting enzymes (kinases, proteases) or receptors (GPCRs, nuclear receptors) are recommended. For example:
- Fluorescence Polarization Assays : Measure binding affinity to retinol-binding protein 4 (RBP4) using fluorescent probes (IC50 < 100 nM) .
- Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., HCT-116) with EC50 calculations via MTT protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to elucidate the role of the octahydropyrrolo[3,4-b]pyrrole moiety in target binding?
- Methodological Answer :
- Analog Synthesis : Modify the pyrrolo-pyrrole ring (e.g., substituent variations at positions 1 and 5) and compare activity .
- Crystallography : Co-crystallize derivatives with targets (e.g., RBP4; PDB: 3RQ) to resolve binding modes .
- Free Energy Calculations : Use molecular dynamics (AMBER/NAMD) to quantify contributions of specific hydrogen bonds (e.g., NH···O=C interactions) .
Q. What experimental strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Strategies include:
- Plasma Stability Assays : Incubate the compound in rat plasma (37°C, 24 h) and quantify degradation via LC-MS .
- Metabolic Profiling : Identify major metabolites using hepatocyte microsomes (CYP450 isoforms) .
- Formulation Optimization : PEGylation or liposomal encapsulation improves bioavailability in murine models .
Q. How does the stereochemistry of the octahydropyrrolo[3,4-b]pyrrole system impact its pharmacological profile?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/IPA) .
- Enantiomer-Specific Assays : Compare (3aR,5r,6aS) vs. (3aS,5s,6aR) configurations in target inhibition (e.g., RBP4 IC50 differences >10-fold) .
- Computational Modeling : Density functional theory (DFT) predicts steric clashes in non-active enantiomers .
Q. What computational approaches are suitable for predicting off-target interactions and toxicity risks?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
